molecular formula C14H20N2O4S B2478086 N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 693821-55-5

N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2478086
CAS No.: 693821-55-5
M. Wt: 312.38
InChI Key: IHJHLZRWKNZURZ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 3-methoxyphenyl amide group at the 4-position and a methylsulfonyl substituent on the piperidine ring.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-5-3-4-12(10-13)15-14(17)11-6-8-16(9-7-11)21(2,18)19/h3-5,10-11H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJHLZRWKNZURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

Two-Step Synthesis: Amide Formation Followed by Sulfonylation

The most widely reported method involves sequential amidation and sulfonylation (Table 1).

Amide Bond Formation

Piperidine-4-carboxylic acid reacts with 3-methoxyaniline in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. Key parameters include:

  • Temperature : 0°C to room temperature
  • Reaction Time : 12–24 hours
  • Solvent : Dichloromethane or dimethylformamide

The intermediate, N-(3-methoxyphenyl)piperidine-4-carboxamide , is isolated in 65–78% yield. Recrystallization from ethanol/water mixtures enhances purity to >90%.

Sulfonylation

The intermediate undergoes sulfonylation with methylsulfonyl chloride in the presence of triethylamine (base) under anhydrous conditions:

  • Molar Ratio : 1:1.2 (intermediate:methylsulfonyl chloride)
  • Temperature : 0°C to room temperature
  • Workup : Aqueous extraction followed by recrystallization from acetone/hexane

This step achieves >95% purity, with the final compound characterized by $$ ^1H $$-NMR ($$ \delta $$ 3.73 ppm for methoxy, $$ \delta $$ 2.85 ppm for methylsulfonyl) and ESI-MS ($$ m/z $$ 313.1 [M+H]⁺).

Table 1. Two-Step Synthesis Optimization

Step Reagents Conditions Yield Purity
Amidation EDC, 3-methoxyaniline 0°C–RT, 12–24 h 65–78% >90%
Sulfonylation Methylsulfonyl chloride 0°C–RT, 2–4 h 85–90% >95%

Alternative Sulfonylation Methods

Sulfur trioxide–dimethylformamide complexes have been explored for sulfonylation but require stringent moisture control. These methods yield comparable purity (92–94%) but are less scalable due to:

  • Corrosivity : SO$$_3$$ complexes demand glass-lined reactors
  • Byproduct Formation : Higher incidence of sulfonic acid derivatives

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)
  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$):

    • $$ \delta $$ 3.73 (s, 3H, OCH$$_3$$)
    • $$ \delta $$ 2.85 (s, 3H, SO$$2$$CH$$3$$)
    • $$ \delta $$ 2.45–2.55 (m, 4H, piperidine H)
  • $$ ^{13}C $$-NMR (100 MHz, DMSO-$$ d_6 $$):

    • $$ \delta $$ 170.2 (C=O)
    • $$ \delta $$ 55.1 (OCH$$_3$$)
    • $$ \delta $$ 44.3 (SO$$2$$CH$$3$$)
Mass Spectrometry
  • ESI-MS : Molecular ion peak at $$ m/z $$ 313.1 [M+H]⁺
  • HRMS : Calculated for C$${14}$$H$${20}$$N$$2$$O$$4$$S: 312.38; Found: 312.37
Infrared Spectroscopy
  • IR (KBr) :
    • 1,650 cm$$^{-1}$$ (C=O stretch)
    • 1,150 cm$$^{-1}$$ (S=O stretch)

Comparative Analysis of Synthetic Strategies

Yield vs. Purity Trade-Offs

The two-step method balances yield (65–78% amidation, 85–90% sulfonylation) with high purity (>95%). In contrast, one-pot methods reduce operational steps but suffer from:

  • Lower Yields : 40–50% due to competing side reactions
  • Complex Purification : Requires column chromatography

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance coupling agent activity but complicate sulfonylation due to hygroscopicity
  • Chlorinated Solvents (DCM): Preferred for sulfonylation due to inertness toward SO$$2$$Cl$$2$$

Industrial-Scale Considerations

Cost Efficiency

  • EDC vs. DCC : EDC reduces racemization risks but increases raw material costs by 15–20%
  • Methylsulfonyl Chloride : Bulk pricing (~$200/kg) makes it preferable to sulfur trioxide complexes (~$350/kg)

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 30–40% reduction in reaction time for amidation (4–6 hours vs. 12–24 hours) under microwave irradiation (100°C, 150 W). However, scalability remains unproven.

Enzymatic Coupling

Lipase-catalyzed amidation in non-aqueous media achieves 50–60% yields but requires expensive biocatalysts (e.g., Candida antarctica lipase B).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several scientific domains:

  • Chemistry : It serves as a building block for synthesizing more complex molecules, facilitating the development of novel compounds with tailored properties.
  • Biology : Investigations into its biological activity have revealed interactions with various biomolecules, suggesting potential therapeutic roles.
  • Medicine : It is being explored for its therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.
  • Industry : The compound is utilized in developing new materials and optimizing chemical processes.

Anticancer Activity

Research indicates that N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer), by disrupting microtubule assembly and enhancing caspase activity.

CompoundConcentration (μM)Effect on Caspase-3 Activity
7d101.33 times
7h101.57 times

These findings underscore the compound's potential as an anticancer agent.

Anti-inflammatory Activity

In studies focusing on piperidine derivatives, this compound demonstrated significant inhibition of COX enzymes. This suggests its potential application in treating inflammatory diseases by reducing pain and inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Anti-inflammatory Study : A study highlighted the inhibition of COX enzymes by piperidine derivatives, indicating potential therapeutic applications for inflammatory conditions.
  • Anticancer Evaluation : Structural analogs were evaluated for their ability to inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : Investigations into the binding affinity of this compound to various receptors have provided insights into its pharmacological profile, indicating a multifaceted approach to targeting disease pathways.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several piperidine-4-carboxamide derivatives reported in the evidence. Key comparisons include:

2.1.1 Substituents on the Aromatic Ring
  • N-(3-Chloro-4-Methoxyphenyl)-1-(Methylsulfonyl)piperidine-3-Carboxamide (): Structural Difference: Chloro and methoxy substitutions on the phenyl ring; sulfonyl group at the piperidine 3-position. Implications: The chloro group increases lipophilicity and may enhance receptor binding via hydrophobic interactions.
  • N-(4-(Benzo[d]Thiazol-2-yl)Phenyl) Derivatives (): Structural Difference: Benzo[d]thiazolyl substituents instead of methoxyphenyl. Yields for these analogs range from 28% to 75%, reflecting synthetic challenges with bulky substituents .
2.1.2 Sulfonyl and Acyl Group Variations
  • 1-((3-Fluorophenyl)Sulfonyl) Derivatives ():

    • Example: N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide.
    • Implications: Fluorine’s electron-withdrawing effect enhances metabolic stability and may improve selectivity for pain-related targets (e.g., COX-2) .
  • N-(3-Chlorophenyl)-1-(Naphthalene-2-Carbonyl)Piperidine-4-Carboxamide (): Structural Difference: Naphthalene-2-carbonyl group replaces methylsulfonyl.

Physicochemical Properties

Compound Molecular Formula logP (Predicted) PSA (Ų) Key Substituents
Target Compound C₁₄H₁₈N₂O₃S ~2.1 ~75 3-Methoxyphenyl, 4-sulfonyl
N-(3-Chloro-4-Methoxyphenyl) Analog (E12) C₁₄H₁₇ClN₂O₄S ~2.8 ~75 3-Chloro-4-methoxyphenyl, 3-sulfonyl
1-(3-Fluorophenyl Sulfonyl) Derivative (E3) C₂₆H₂₂FN₃O₃S₂ ~3.5 ~95 Benzo[d]thiazolyl, 3-fluorophenyl

logP: Predicted octanol-water partition coefficient; PSA: Polar surface area.

Key Research Findings

  • Sulfonyl Position : The 4-sulfonyl group in the target compound may confer better conformational flexibility for target binding compared to 3-sulfonyl analogs .
  • Methoxy vs.
  • Synthetic Scalability : Bulky substituents (e.g., benzo[d]thiazolyl) require optimized coupling conditions, as seen in ’s use of triethylamine and isobutyl chloroformate .

Biological Activity

N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H22N2O4S
  • Molecular Weight : 342.41 g/mol

The presence of the methoxy group and the piperidine ring contributes to its biological activity, influencing its interaction with various molecular targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to anti-inflammatory and analgesic effects. The compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anti-inflammatory Effects

Research has indicated that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting COX enzymes. For example, studies have shown that certain piperidine derivatives can suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation:

CompoundIC50 (μM)Target Enzyme
3b19.45 ± 0.07COX-1
4b26.04 ± 0.36COX-1
3a42.1 ± 0.30COX-2
4d23.8 ± 0.20COX-2

These results suggest that this compound could be a promising candidate for developing anti-inflammatory drugs .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that compounds within this class can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves disrupting microtubule assembly and enhancing caspase activity:

CompoundConcentration (μM)Effect on Caspase-3 Activity
7d101.33 times
7h101.57 times

These findings highlight the potential of this compound as an anticancer agent .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Anti-inflammatory Study : A study focused on piperidine derivatives demonstrated significant inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases .
  • Anticancer Evaluation : Research involving structural analogs showed promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Investigations into the binding affinity of this compound to various receptors have provided insights into its pharmacological profile, indicating a multifaceted approach to targeting disease pathways .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, methoxy (-OCH₃) and sulfonyl (-SO₂CH₃) groups exhibit distinct shifts .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₄H₁₉N₂O₃S) with ppm-level accuracy .
  • X-ray Crystallography: Resolves 3D conformation, as demonstrated in related piperidine carboxamides .
  • HPLC: Assesses purity (>99%) under reverse-phase conditions .

How can researchers investigate the potential biological targets of this compound, such as kinase inhibition or antiviral activity?

Q. Advanced

  • Biochemical Assays: Use fluorescence polarization or radioactive labeling to measure binding affinity to targets like Akt kinases or viral proteases .
  • Cellular Models: Test antiviral efficacy in SARS-CoV-2 pseudovirus entry assays or cytotoxicity in cancer cell lines (e.g., breast adenocarcinoma MCF-7) .
  • In Silico Docking: Predict binding modes using software like AutoDock Vina. For example, piperidine carboxamides show π-π stacking with viral protease active sites .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance pharmacological properties?

Q. Advanced

  • Substituent Variation: Modify the methoxyphenyl group (e.g., 4-fluorophenyl or naphthyl) to assess impact on potency .
  • Stereochemistry Optimization: Synthesize enantiomers to evaluate chiral center effects on target selectivity .
  • Bioisosteric Replacement: Replace methylsulfonyl with trifluoromethanesulfonyl to improve metabolic stability .
  • In Vivo Validation: Use xenograft models to correlate in vitro potency with tumor growth inhibition .

How should discrepancies in bioactivity data between in vitro and in vivo models be addressed?

Q. Advanced

  • Pharmacokinetic Profiling: Measure plasma stability, half-life, and bioavailability using LC-MS/MS. Poor in vivo efficacy may stem from rapid hepatic clearance .
  • Metabolite Identification: Incubate the compound with liver microsomes to identify inactivation pathways (e.g., CYP450-mediated oxidation) .
  • Formulation Optimization: Use PEGylation or liposomal encapsulation to enhance solubility and tissue penetration .

What computational approaches predict the binding modes of this compound with targets like viral proteases?

Q. Advanced

  • Molecular Docking: Align the compound into active sites (e.g., SARS-CoV-2 main protease) using Glide or GOLD. Key interactions include hydrogen bonding with catalytic residues (e.g., His41) .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess conformational flexibility and residence time .
  • Free Energy Calculations: Use MM/GBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Sulfonamide bonds may hydrolyze under acidic conditions .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Light Sensitivity: Expose to UV-Vis light and track photodegradation products with HRMS .

Notes

  • References are based on peer-reviewed studies or authoritative datasets (e.g., crystallography databases, clinical trial reports).
  • For experimental replication, ensure compliance with ethical standards (e.g., IACUC protocols for in vivo work) .

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